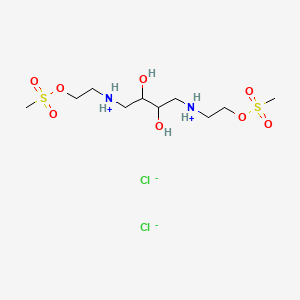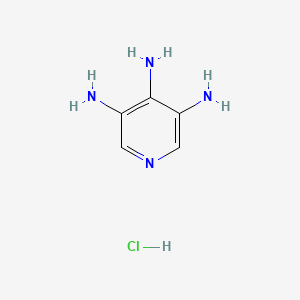
Dimesylerythritol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimesylerythritol hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of mesyl groups attached to an erythritol backbone, combined with hydrochloride to form a stable salt. Its structure and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dimesylerythritol hydrochloride typically involves the mesylation of erythritol. Erythritol, a four-carbon sugar alcohol, is reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the mesyl chloride. The resulting dimesylerythritol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are employed to ensure efficient mixing and reaction control. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Dimesylerythritol hydrochloride undergoes various chemical reactions, including:
Oxidation: The mesyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the mesyl groups back to hydroxyl groups.
Substitution: The mesyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Erythritol or partially reduced intermediates.
Substitution: Various substituted erythritol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimesylerythritol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: The compound is studied for its potential as a cross-linking agent in protein and nucleic acid research.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of dimesylerythritol hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The mesyl groups act as good leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce new functional groups or to protect sensitive hydroxyl groups during multi-step synthesis.
Molecular Targets and Pathways: In biological systems, the compound’s reactivity with nucleophiles can be used to modify biomolecules, potentially affecting their function and interactions. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved.
Comparaison Avec Des Composés Similaires
Dimesylglycerol: Similar in structure but with a three-carbon backbone.
Dimesylxylitol: A five-carbon analog with similar reactivity.
Dimesylmannitol: A six-carbon sugar alcohol derivative.
Uniqueness: Dimesylerythritol hydrochloride is unique due to its four-carbon backbone, which provides a balance between reactivity and stability. This makes it particularly useful in applications where a moderate chain length is advantageous. Its ability to form stable hydrochloride salts also enhances its solubility and handling properties compared to other mesylated compounds.
Propriétés
Numéro CAS |
14255-70-0 |
|---|---|
Formule moléculaire |
C10H26Cl2N2O8S2 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
[2,3-dihydroxy-4-(2-methylsulfonyloxyethylazaniumyl)butyl]-(2-methylsulfonyloxyethyl)azanium;dichloride |
InChI |
InChI=1S/C10H24N2O8S2.2ClH/c1-21(15,16)19-5-3-11-7-9(13)10(14)8-12-4-6-20-22(2,17)18;;/h9-14H,3-8H2,1-2H3;2*1H |
Clé InChI |
UOTCXIMRODXHSV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC[NH2+]CC(C(C[NH2+]CCOS(=O)(=O)C)O)O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)




